molecular formula C14H11ClINO B186112 2-chloro-5-iodo-N-(3-methylphenyl)benzamide CAS No. 5525-38-2

2-chloro-5-iodo-N-(3-methylphenyl)benzamide

Cat. No. B186112
CAS RN: 5525-38-2
M. Wt: 371.6 g/mol
InChI Key: QRKIAXCMDBHKGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-5-iodo-N-(3-methylphenyl)benzamide, also known as CI-976, is a chemical compound that belongs to the class of benzamides. It is a potent inhibitor of acyl-CoA:cholesterol acyltransferase (ACAT), an enzyme that plays a crucial role in the formation of cholesterol esters in the body. CI-976 has been extensively studied for its potential therapeutic applications in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood.

Mechanism Of Action

The mechanism of action of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the inhibition of ACAT, an enzyme that catalyzes the formation of cholesterol esters from free cholesterol and long-chain fatty acyl-CoA. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.

Biochemical And Physiological Effects

2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to reduce the levels of cholesterol in the blood by inhibiting the formation of cholesterol esters. This effect has been observed in both animal and human studies. In addition, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been shown to have anti-atherosclerotic effects, which may be due to its ability to reduce the formation of cholesterol esters.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in lab experiments is its potent inhibitory effect on ACAT. This makes it a useful tool for studying the role of ACAT in cholesterol metabolism and atherosclerosis. However, one of the limitations of using 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research on 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. One area of interest is the development of new ACAT inhibitors based on the structure of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in the treatment of other conditions, such as Alzheimer's disease and cancer. Finally, further studies are needed to investigate the safety and efficacy of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide in human subjects.

Synthesis Methods

The synthesis of 2-chloro-5-iodo-N-(3-methylphenyl)benzamide involves the reaction of 2-chloro-5-iodobenzoic acid with 3-methylphenylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with an acid chloride such as thionyl chloride to form the final compound.

Scientific Research Applications

2-chloro-5-iodo-N-(3-methylphenyl)benzamide has been extensively studied for its therapeutic potential in the treatment of hypercholesterolemia. Several studies have demonstrated that 2-chloro-5-iodo-N-(3-methylphenyl)benzamide is a potent inhibitor of ACAT, which plays a crucial role in the formation of cholesterol esters in the body. By inhibiting ACAT, 2-chloro-5-iodo-N-(3-methylphenyl)benzamide reduces the formation of cholesterol esters, thereby decreasing the levels of cholesterol in the blood.

properties

CAS RN

5525-38-2

Product Name

2-chloro-5-iodo-N-(3-methylphenyl)benzamide

Molecular Formula

C14H11ClINO

Molecular Weight

371.6 g/mol

IUPAC Name

2-chloro-5-iodo-N-(3-methylphenyl)benzamide

InChI

InChI=1S/C14H11ClINO/c1-9-3-2-4-11(7-9)17-14(18)12-8-10(16)5-6-13(12)15/h2-8H,1H3,(H,17,18)

InChI Key

QRKIAXCMDBHKGR-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)I)Cl

Origin of Product

United States

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